molecular formula C23H20F3N9O2 B12400792 ATX inhibitor 10

ATX inhibitor 10

Cat. No.: B12400792
M. Wt: 511.5 g/mol
InChI Key: MLXSHVIPLIJWTO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX inhibitor 10 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This signaling pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ATX inhibitor 10 involves multiple synthetic routes, including the use of specific reagents and catalysts. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs. Quality control measures are also crucial to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: ATX inhibitor 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity. These products are further purified and characterized to ensure their efficacy and safety .

Scientific Research Applications

ATX inhibitor 10 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and reaction mechanisms. In biology, it helps in understanding cell signaling pathways and their regulation. In medicine, this compound is explored for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and cardiovascular disorders. Additionally, it has industrial applications in drug development and biochemical research .

Mechanism of Action

The mechanism of action of ATX inhibitor 10 involves binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include G protein-coupled receptors and various intracellular signaling cascades .

Comparison with Similar Compounds

ATX inhibitor 10 is compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409. These compounds also target autotaxin but differ in their chemical structures and inhibitory mechanisms. This compound is unique due to its specific binding mode and enhanced selectivity, making it a promising candidate for further development .

List of Similar Compounds:
  • GLPG1690
  • BBT-877
  • BLD-0409

Properties

Molecular Formula

C23H20F3N9O2

Molecular Weight

511.5 g/mol

IUPAC Name

1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)-2-[5-[2-[[(2R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-yl]amino]pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]ethanone

InChI

InChI=1S/C23H20F3N9O2/c24-23(25,26)15-2-1-12-6-16(7-13(12)5-15)29-22-27-9-14(10-28-22)21-33-32-19(37-21)8-20(36)35-4-3-17-18(11-35)31-34-30-17/h1-2,5,9-10,16H,3-4,6-8,11H2,(H,27,28,29)(H,30,31,34)/t16-/m1/s1

InChI Key

MLXSHVIPLIJWTO-MRXNPFEDSA-N

Isomeric SMILES

C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)N[C@@H]5CC6=C(C5)C=C(C=C6)C(F)(F)F

Canonical SMILES

C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=C(C5)C=C(C=C6)C(F)(F)F

Origin of Product

United States

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